

An In-Depth Technical Guide to Oxyphyllacinol: Properties and Biological Activity

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Compound of Interest

Compound Name: *Oxyphyllacinol*

Cat. No.: *B11933149*

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Abstract

Oxyphyllacinol, a diarylheptanoid primarily isolated from the fruit of *Alpinia oxyphylla*, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties and delves into its effects on cellular mechanisms, particularly its impact on red blood cells. Detailed experimental protocols and quantitative data are presented to support further research and development initiatives. This document summarizes the current understanding of **Oxyphyllacinol**'s bioactivity, focusing on its hemolytic and eryptotic properties, and the associated signaling pathways.

Chemical and Physical Properties

Oxyphyllacinol is a natural product with the following identifiers and properties:

| Property | Value |
|-------------------|--|
| CAS Number | 87657-77-0 |
| Molecular Formula | C ₂₀ H ₂₆ O ₃ |
| Molecular Weight | 314.43 g/mol |
| IUPAC Name | 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol |

Molecular Structure

The two-dimensional structure of **Oxyphyllacinol** is depicted below:

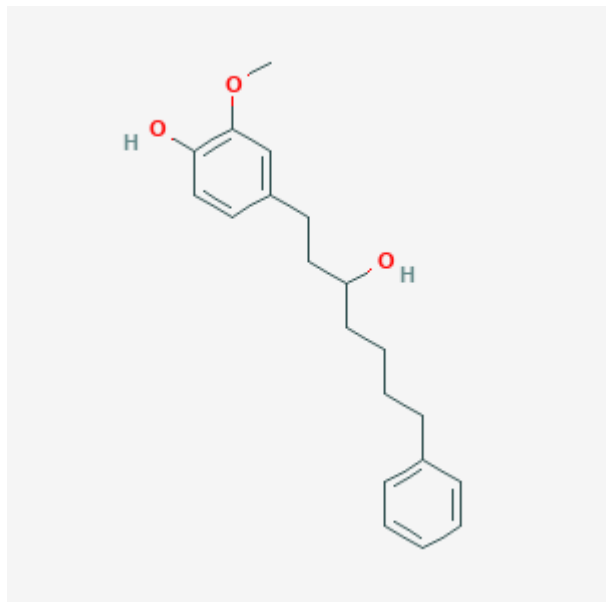


Figure 1. 2D structure of **Oxyphyllacinol**.

Biological Activity: Hemolytic and Eryptotic Effects

Recent studies have investigated the effects of **Oxyphyllacinol** (OPC) on human red blood cells (RBCs), revealing its capacity to induce hemolysis and eryptosis, a form of programmed cell death in erythrocytes.

Quantitative Data on Hemolysis

Oxyphyllacinol was found to induce significant hemolysis at a concentration of 100 μ M. This was accompanied by the leakage of intracellular enzymes, lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), into the supernatant.

| Parameter | Control | Oxyphyllacinol (100 μ M) | P-value |
|-------------------|-----------------|------------------------------|---------|
| Hemolysis (%) | 1.65 \pm 0.26 | 23.20 \pm 3.15 | <0.0001 |
| LDH Leakage (U/L) | 8.21 \pm 1.26 | 70.69 \pm 12.50 | <0.0001 |
| AST Leakage (U/L) | 1.83 \pm 0.29 | 5.92 \pm 0.76 | <0.0001 |

Data are presented as mean \pm SEM.

Quantitative Data on Eryptosis

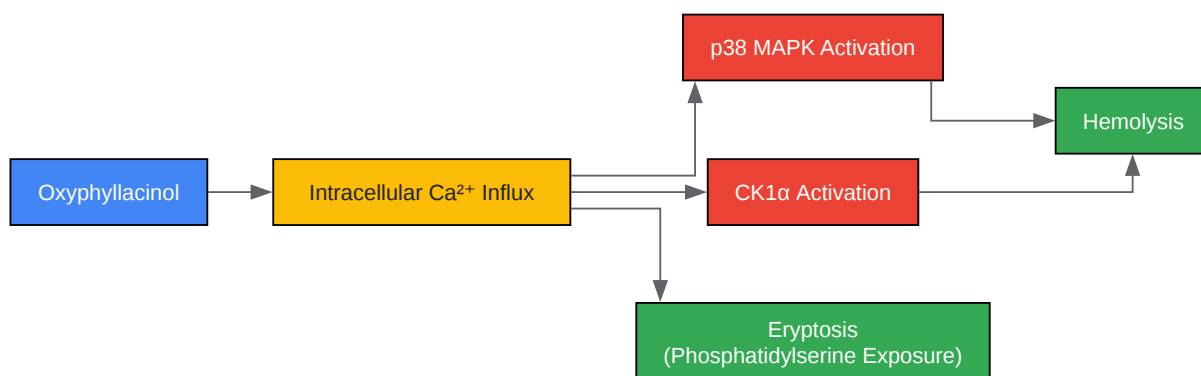
Eryptosis is characterized by phosphatidylserine (PS) translocation to the outer membrane leaflet and an increase in intracellular calcium (Ca^{2+}) levels. **Oxyphyllacinol** at 100 μM was shown to significantly increase both of these markers in human RBCs.

| Parameter | Control | Oxyphyllacinol (100 μM) | P-value |
|-----------------------------------|-------------------|-------------------------------------|---------|
| Annexin-V-FITC Positive Cells (%) | 3.18 \pm 0.42 | 43.31 \pm 2.20 | <0.0001 |
| Fluo4 Fluorescence (a.u.) | 215.4 \pm 16.69 | 828.8 \pm 46.12 | <0.0001 |

Data are presented as mean \pm SEM.

Signaling Pathway

The induction of hemolysis and eryptosis by **Oxyphyllacinol** in human red blood cells appears to be mediated through a signaling pathway involving intracellular calcium, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1 α (CK1 α). Inhibition of p38 MAPK and CK1 α was found to significantly reduce **Oxyphyllacinol**-induced hemolysis.



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Figure 2. Proposed signaling pathway for **Oxyphyllacinol**-induced eryptosis and hemolysis.

Experimental Protocols

The following protocols are based on the methodologies described in the study of **Oxyphyllacinol**'s effects on human red blood cells.

Preparation of Oxyphyllacinol

Synthetic **Oxyphyllacinol** (CAS #87657-77-0) with a purity of 98.24% was used. A 10 mM stock solution was prepared by dissolving 10 mg of **Oxyphyllacinol** in 3.18 mL of DMSO.

Hemolysis Assay

- Human red blood cells (RBCs) were exposed to **Oxyphyllacinol** at concentrations ranging from 10-100 μ M for 24 hours at 37°C.
- Following incubation, the cells were centrifuged at 13,000 \times g for 1 minute.
- The supernatant was collected for photometric analysis.
- Hemoglobin release was measured at 405 nm using a microplate reader. RBCs suspended in distilled water served as a positive control for 100% hemolysis.
- Lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) levels in the supernatant were measured using a clinical chemistry analyzer.

Eryptosis Assay (Flow Cytometry)

Eryptosis was quantified by measuring phosphatidylserine (PS) translocation and intracellular Ca^{2+} levels.

4.3.1. Phosphatidylserine Translocation

- Control and **Oxyphyllacinol**-treated RBCs were washed and resuspended.

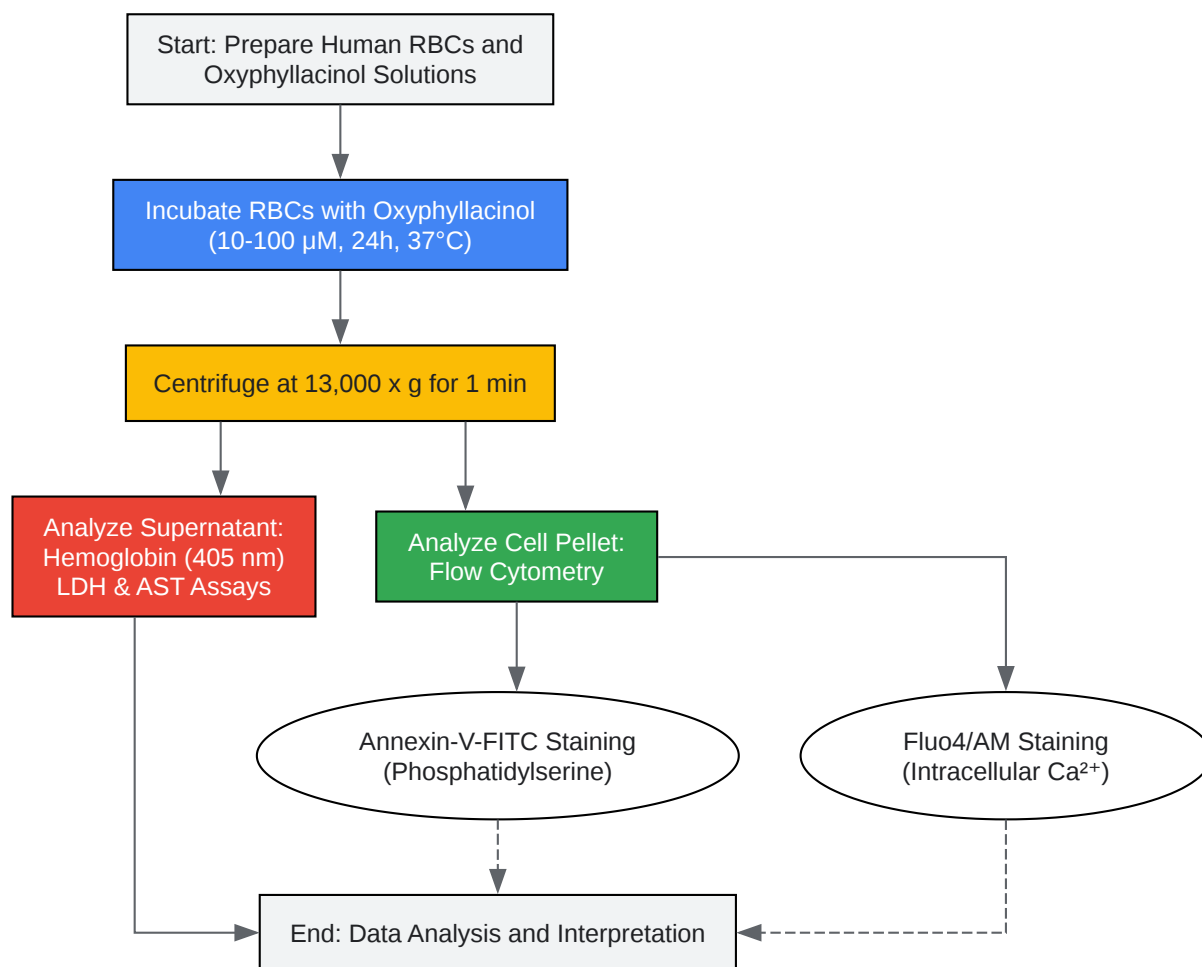
- The cell suspension was stained with 1% Annexin-V-FITC for 10 minutes at room temperature in the dark.
- 10,000 events per sample were analyzed using a flow cytometer to determine the percentage of Annexin-V-FITC positive cells.

4.3.2. Intracellular Calcium Measurement

- Control and **Oxyphyllacinol**-treated RBCs were incubated with Fluo4/AM to stain for intracellular Ca^{2+} .
- The geometric mean of Fluo4 fluorescence was measured by flow cytometry to quantify intracellular Ca^{2+} levels.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the hemolytic and eryptotic effects of **Oxyphyllacinol**.



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Figure 3. Experimental workflow for studying **Oxyphyllacinol**'s effects on red blood cells.

Conclusion

Oxyphyllacinol demonstrates significant in vitro effects on human red blood cells, inducing both hemolysis and eryptosis. The underlying mechanism appears to involve an increase in intracellular calcium and the activation of the p38 MAPK and CK1 α signaling pathways. These findings provide a foundation for further investigation into the pharmacological and toxicological profile of **Oxyphyllacinol**. The detailed protocols and quantitative data presented herein are

intended to facilitate reproducibility and guide future research in the development of novel therapeutics. Researchers should consider these cytotoxic effects in the context of any potential therapeutic applications of **Oxyphyllacinol**.

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